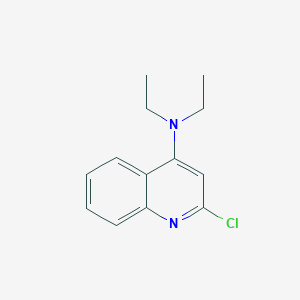
2-Chloro-N,N-diethylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N,N-diethylquinolin-4-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethylquinolin-4-amine typically involves the reaction of 2-chloroquinoline with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2-Chloro-N,N-diethylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and appropriate nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
科学的研究の応用
2-Chloro-N,N-diethylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antimalarial, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N,N-diethylquinolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
- 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide
- 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine
Comparison: 2-Chloro-N,N-diethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
生物活性
2-Chloro-N,N-diethylquinolin-4-amine is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer and antimicrobial agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN2 |
| Molecular Weight | 234.72 g/mol |
| IUPAC Name | This compound |
| InChI Key | PZTFEIWPZJMSES-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC(=NC2=CC=CC=C21)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit key pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins.
2. Antimicrobial Properties
- Bacterial Inhibition : The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disrupting bacterial cell wall synthesis.
- Antifungal Activity : Research also indicates efficacy against certain fungal strains, potentially through interference with ergosterol biosynthesis .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer properties .
- Antimicrobial Evaluation : In a comparative study assessing various quinoline derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
特性
分子式 |
C13H15ClN2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC名 |
2-chloro-N,N-diethylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-16(4-2)12-9-13(14)15-11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 |
InChIキー |
PZTFEIWPZJMSES-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=NC2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















